molecular formula C11H12ClFN2O2 B2987525 [5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride CAS No. 2411287-81-3

[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride

Cat. No. B2987525
CAS RN: 2411287-81-3
M. Wt: 258.68
InChI Key: ZEKVMJRCROMOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For a similar compound, the InChI code is 1S/C14H14FNO.ClH/c15-13-2-1-3-14 (8-13)17-10-12-6-4-11 (9-16)5-7-12;/h1-8H,9-10,16H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure and the groups it contains. For a similar compound, it has a molecular weight of 267.73, and it is a solid at room temperature .

Scientific Research Applications

Gastroesophageal Reflux Disease (GERD) Treatment

This compound has been identified as a potential treatment for GERD. It exhibits potent H(+),K(+)-ATPase inhibitory activity, which is crucial for controlling gastric acid secretion . Its efficacy surpasses that of traditional proton pump inhibitors (PPIs), offering a more potent and longer-lasting effect.

Peptic Ulcer Therapy

Due to its strong inhibitory action on gastric acid secretion, EN300-7548834 could be a promising candidate for peptic ulcer therapy. Its ability to sustain acid suppression makes it a valuable asset in the therapeutic arsenal against peptic ulcers .

Acid-Related Diseases

The compound’s robust inhibition of gastric acid secretion positions it as a potential treatment for a range of acid-related diseases. This includes conditions such as Zollinger-Ellison syndrome, where excessive gastric acid production needs to be controlled .

Herbicide Development

EN300-7548834 has been explored for its use in herbicide development. Its structural analogs have shown effectiveness as aryloxyphenoxypropionate herbicides, which are selective post-emergence herbicides targeting specific weed species .

Chemical Synthesis Research

EN300-7548834 serves as a building block in chemical synthesis, particularly in the synthesis of complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent in synthetic chemistry .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For a similar compound, the safety information includes hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2.ClH/c12-10-3-1-2-4-11(10)15-7-9-5-8(6-13)14-16-9;/h1-5H,6-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISGJYWIHJYTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=NO2)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.